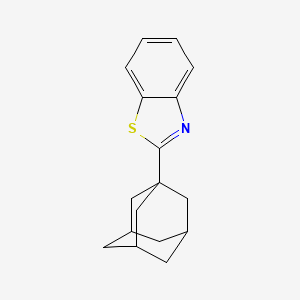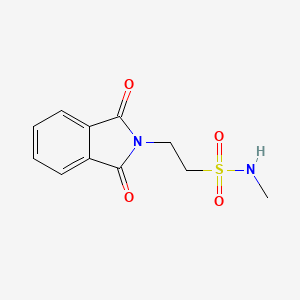![molecular formula C21H23N3O3 B2517164 [(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-3-methylquinoline-4-carboxylate CAS No. 1004487-95-9](/img/structure/B2517164.png)
[(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-3-methylquinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-3-methylquinoline-4-carboxylate, also known as CCMQ, is a chemical compound that has been widely studied for its potential applications in scientific research. CCMQ is a quinoline-based compound that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of [(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-3-methylquinoline-4-carboxylate is not yet fully understood, but it is thought to act through the inhibition of certain enzymes and receptors in the body. Specifically, [(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-3-methylquinoline-4-carboxylate has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which has been linked to improvements in cognitive function and memory.
Biochemical and Physiological Effects:
[(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-3-methylquinoline-4-carboxylate has been shown to have a range of biochemical and physiological effects, including anti-tumor properties, anti-inflammatory effects, and improvements in cognitive function and memory. Additionally, [(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-3-methylquinoline-4-carboxylate has been shown to have antioxidant properties, which may make it a potential candidate for the treatment of oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-3-methylquinoline-4-carboxylate for lab experiments is its ability to modulate the activity of certain enzymes and receptors, making it a potential tool for drug discovery. Additionally, [(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-3-methylquinoline-4-carboxylate has been shown to have a range of biochemical and physiological effects, making it a versatile compound for use in a variety of experimental settings. However, one limitation of [(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-3-methylquinoline-4-carboxylate is its relatively complex synthesis method, which may make it difficult to obtain in large quantities for use in experiments.
Orientations Futures
There are several potential future directions for research on [(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-3-methylquinoline-4-carboxylate, including:
1. Further investigation of its anti-tumor properties, with a focus on developing new cancer therapies.
2. Exploration of its potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease.
3. Investigation of its potential as a tool for drug discovery, with a focus on identifying new targets for drug development.
4. Further exploration of its antioxidant properties, with a focus on developing new treatments for oxidative stress-related disorders.
5. Investigation of its potential as a therapeutic agent for other conditions, such as inflammation and pain.
Méthodes De Synthèse
[(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-3-methylquinoline-4-carboxylate can be synthesized through a multi-step process that involves the reaction of 2-ethyl-3-methylquinoline-4-carboxylic acid with cyanogen bromide, followed by the reaction of the resulting intermediate with cyclopentyl isocyanate. The final product, [(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-3-methylquinoline-4-carboxylate, is obtained through the reaction of the intermediate with methyl chloroformate.
Applications De Recherche Scientifique
[(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-3-methylquinoline-4-carboxylate has been studied for its potential applications in a range of scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, [(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-3-methylquinoline-4-carboxylate has been shown to have anti-tumor properties, making it a potential candidate for the development of new cancer therapies. In neuroscience, [(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-3-methylquinoline-4-carboxylate has been studied for its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, [(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-3-methylquinoline-4-carboxylate has been investigated as a potential tool for drug discovery, due to its ability to modulate the activity of certain enzymes and receptors.
Propriétés
IUPAC Name |
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 2-ethyl-3-methylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-3-16-14(2)19(15-8-4-5-9-17(15)23-16)20(26)27-12-18(25)24-21(13-22)10-6-7-11-21/h4-5,8-9H,3,6-7,10-12H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRRAWGSYSTXPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=C1C)C(=O)OCC(=O)NC3(CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-3-methylquinoline-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2517081.png)
![5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}-2,3-dihydro-1H-indole](/img/structure/B2517082.png)

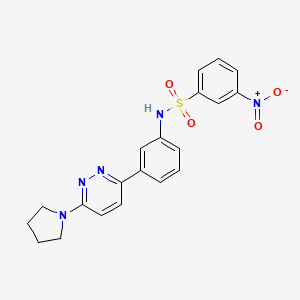

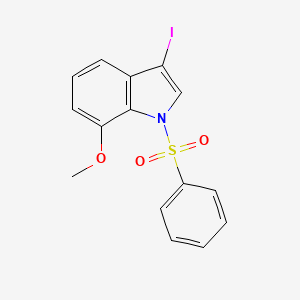
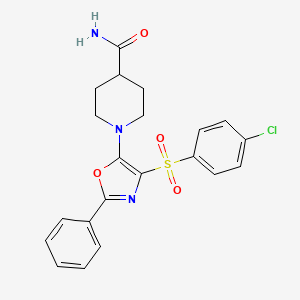
![N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2517090.png)
![4-[[2-[(2-Imidazol-1-ylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2517092.png)
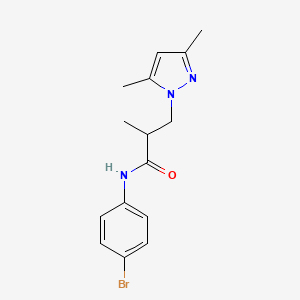

![N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}glycine](/img/structure/B2517099.png)
